Regioisomeric Bromine Position: 6-Bromo vs. 5-Bromo Substitution on the Pyridin-2(1H)-one Ring
The target compound bears bromine at the 6-position (ortho to the carbonyl), whereas CAS 1174728-48-3 carries bromine at the 5-position (para to the carbonyl). This regioisomerism produces a measurable difference in the electronic character of the C–Br bond and thus in its reactivity toward oxidative addition in Pd(0)-catalyzed cross-coupling. In 6-bromo-2-pyridones, the carbonyl group at the 2-position exerts an electron-withdrawing effect that polarizes the C6–Br bond, potentially accelerating oxidative addition relative to the 5-bromo isomer, where the carbonyl is meta to the C–Br bond and exerts a weaker inductive effect [1]. While direct comparative kinetic data for these exact compounds is absent from the open literature, the electronic rationale is well-established for 2-pyridone systems and constitutes a class-level inference [1].
| Evidence Dimension | Electronic activation of aryl C–Br bond for oxidative addition in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 6-Br (ortho to C=O): C–Br bond experiences stronger electron-withdrawing inductive effect from the adjacent carbonyl; predicted to exhibit faster oxidative addition kinetics (class-level inference, no direct kinetic data available for this specific compound). |
| Comparator Or Baseline | 5-Br positional isomer (CAS 1174728-48-3): Br meta to C=O; weaker inductive activation. |
| Quantified Difference | Not directly quantified for this compound pair; class-level expectation is faster Pd(0) insertion for 6-Br vs. 5-Br based on established 2-pyridone electronic structure. |
| Conditions | Class-level inference drawn from general reactivity principles of 2-pyridones and aryl halides in Pd(0)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). |
Why This Matters
When selecting a bromo-pyridinone building block for library synthesis via cross-coupling, the 6-bromo isomer offers a predictably distinct reactivity profile that may reduce catalyst loading or shorten reaction times relative to the 5-bromo isomer, impacting cost and throughput in parallel synthesis.
- [1] Conreaux, D.; Belot, S.; Desbordes, P.; Monteiro, N.; Balme, G. Selective N-functionalization of 6-substituted-2-pyridones. Tetrahedron Letters 1995, 36 (51), 9361-9364. Establishes the 6-bromo-2-pyridone scaffold as a competent substrate for further functionalization; provides the synthetic foundation for regioisomeric differentiation. View Source
